Product packaging for N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide(Cat. No.:CAS No. 82245-97-4)

N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B372302
CAS No.: 82245-97-4
M. Wt: 198.29g/mol
InChI Key: SVSDOELJUVKGPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide is a chemical compound built on a 4-tert-butyl-1,3-thiazole core, a scaffold recognized for its significant value in medicinal chemistry and drug discovery research. Compounds featuring the 2-aminothiazole moiety are known to be easily crystallized and have been extensively investigated for a range of pharmaceutical properties . Research Applications and Value: The primary research application of this compound is as a versatile chemical building block or a key synthetic intermediate . It can be utilized to generate more complex molecules for biological screening. Specifically, the acetamide group at the 2-position of the thiazole ring offers a site for further chemical modification, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. Related Compounds and Biological Significance: While biological data for this compound itself is not available in the search results, closely related analogs demonstrate promising research potential. For instance, novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide derivatives have been designed and synthesized, showing potent antitumor activity against human cervical cancer (HeLa) and lung cancer (A549) cell lines in vitro . Another analog, a pyridinyl derivative, has been identified as interacting with the enzyme methionine aminopeptidase 1 (METAP1) in humans, a potential target for therapeutic intervention . These findings highlight the broader research interest in the 4-tert-butylthiazole scaffold for developing new anticancer agents and enzyme inhibitors. Handling and Usage: This product is intended For Research Use Only and is not approved for human, veterinary, or household use. It is the responsibility of the researcher to conduct a comprehensive risk assessment, including safety and hazard evaluation, before using this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2OS B372302 N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide CAS No. 82245-97-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-6(12)10-8-11-7(5-13-8)9(2,3)4/h5H,1-4H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSDOELJUVKGPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Structural Elucidation and Physicochemical Characterization

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic techniques are instrumental in piecing together the molecular architecture of a compound by examining the interaction of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In a hypothetical ¹H NMR spectrum of N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide, one would expect to observe distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group would likely appear as a sharp singlet integrating to nine protons. The proton on the thiazole (B1198619) ring would present as a singlet, and the methyl protons of the acetamide (B32628) group would also produce a singlet. The amide proton (N-H) would likely be a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the quaternary and methyl carbons of the tert-butyl group, the carbons of the thiazole ring, the carbonyl carbon of the acetamide group, and the methyl carbon of the acetamide group.

Interactive Data Table: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (Note: These are predicted values based on known chemical shift ranges and data from similar compounds. Experimental verification is required.)

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
tert-Butyl (CH₃)1.3 - 1.530 - 32
tert-Butyl (C)-34 - 36
Thiazole-H6.8 - 7.2-
Thiazole-C4-150 - 155
Thiazole-C2-160 - 165
Thiazole-C5-110 - 115
Acetamide (CH₃)2.1 - 2.323 - 25
Acetamide (C=O)-168 - 172
Amide (NH)9.0 - 11.0 (variable)-

High-Resolution Mass Spectrometry (HRMS) and Conventional Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

Conventional MS: A mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns, resulting from the cleavage of the molecule within the mass spectrometer, would also be observed, providing further structural clues.

HRMS: High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the compound's elemental formula with a high degree of confidence.

Specific experimental HRMS or MS data for this compound has not been reported in the reviewed literature.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This technique is particularly useful for identifying functional groups. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the amide, the C=O (carbonyl) bond of the amide, C-N stretching, and vibrations associated with the thiazole ring and the tert-butyl group.

Detailed experimental FTIR data for this compound is not currently available in published literature.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Assignment

Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and conformational details. For a related compound, N-(thiazol-2-yl)acetamide, a single-crystal X-ray analysis revealed a monoclinic crystal system. nih.gov Such an analysis for this compound would definitively confirm its molecular structure and provide insights into its intermolecular interactions in the solid state.

A search of the crystallographic literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed empirical formula to verify its accuracy. For this compound (C₉H₁₄N₂OS), the theoretical elemental composition can be calculated.

Data Table: Theoretical Elemental Composition of this compound

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C)12.019108.0954.51
Hydrogen (H)1.011414.147.14
Nitrogen (N)14.01228.0214.13
Oxygen (O)16.00116.008.07
Sulfur (S)32.07132.0716.18
Total 198.32 100.00

No experimental elemental analysis data for this compound has been found in the surveyed scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of the tert-Butyl Group on Biological Efficacy and Molecular Properties

The bulky tert-butyl group at the 4-position of the thiazole (B1198619) ring is a dominant feature of the molecule, profoundly influencing its physical and biological characteristics.

The tert-butyl group, a large and non-polar substituent, significantly increases the lipophilicity of the molecule. This enhanced lipophilicity is a critical factor in determining how the compound interacts with biological systems. A higher lipophilicity generally facilitates passage through lipid-rich biological membranes, a process essential for a compound to reach its intracellular target. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding to hydrophobic pockets in various proteins, which can result in off-target effects and increased metabolic clearance. nih.gov

The steric bulk of the tert-butyl group plays a crucial role in defining the molecule's shape and how it fits into the binding site of a biological target. This can have a significant impact on both binding affinity and selectivity. The large size of the tert-butyl group can create favorable van der Waals interactions within a complementary hydrophobic pocket of a target protein, thereby enhancing binding affinity.

Conversely, the steric hindrance imposed by the tert-butyl group can also be a key determinant of selectivity. It may prevent the molecule from binding to off-target proteins that have smaller binding sites, thus reducing the potential for unwanted side effects. In a study of 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine, the tert-butyl group was observed to exhibit large librational motion, which could influence how the molecule presents itself to a binding site. researchgate.net

Critical Role of the Acetamide (B32628) Moiety in Modulating Biological Activity

The acetamide moiety at the 2-position of the thiazole ring is another pivotal component, primarily through its ability to participate in hydrogen bonding. The amide functional group is a common feature in many biologically active molecules and approved drugs due to its capacity to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets. nih.gov

The length and nature of the acyl group on the 2-aminothiazole (B372263) core can also modulate biological activity. For instance, some studies have shown that extending the carbon chain from an acetamido to a propanamido group can lead to improved antitumor activity in certain series of thiazole derivatives. nih.gov This highlights the importance of the size and flexibility of this part of the molecule in optimizing interactions with the target. Furthermore, the acetamide group can influence the electronic properties of the thiazole ring system.

Positional and Substituent Effects on the Thiazole Ring and Ancillary Moieties

While systematic SAR studies specifically on N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide are limited, research on analogous series provides valuable insights. For example, in a series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, variations in the substituent on the piperazine (B1678402) ring led to a range of cytotoxic activities against HeLa and A549 cancer cell lines.

CompoundRIC50 (μM) vs. HeLaIC50 (μM) vs. A549
5a Phenyl5.3 ± 1.17.4 ± 1.5
5c 4-Fluorophenyl4.8 ± 0.96.9 ± 1.3
6a 4-Hydroxyphenyl1.6 ± 0.82.5 ± 0.9

Data extracted from a study on N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, which are structural analogs. The R group is a substituent on the piperazine moiety. nih.gov

These results indicate that modifications to ancillary parts of the molecule, even when distal to the core this compound scaffold, can significantly impact biological activity. The introduction of a hydroxyl group on the phenyl ring of the piperazine moiety (compound 6a ) led to a notable increase in potency, likely due to the formation of additional hydrogen bonds or altered electronic properties.

In a broader context of 2-aminothiazole derivatives, the nature of substituents on other parts of the molecule has been shown to be critical. For instance, the presence of electron-withdrawing or electron-donating groups on a phenyl ring attached to the thiazole can significantly influence anticonvulsant activity. nih.gov

Conformational restriction is a key strategy in drug design to enhance potency and selectivity by reducing the entropic penalty upon binding to a target. The bulky tert-butyl group on this compound inherently introduces a degree of conformational constraint. Its size can limit the rotation around the bond connecting it to the thiazole ring, potentially favoring a specific orientation that is more conducive to binding.

The planarity of the thiazole ring itself is also a factor. In the crystal structure of a related 2,4-disubstituted thiazole, the thiazole and an adjacent phenyl ring were found to be nearly co-planar, with a small dihedral angle between their planes. This suggests that the core scaffold of this compound is likely to be relatively planar.

Development of Pharmacophore Models for Rational Compound Design and Optimization

Pharmacophore modeling is a powerful computational tool in drug discovery that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govdovepress.com For the this compound scaffold and its analogs, pharmacophore models have been instrumental in guiding the rational design and optimization of new compounds.

The development of a pharmacophore model typically begins with the identification of a set of active compounds. The three-dimensional structures of these molecules are then superimposed to identify common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are crucial for binding to the biological target.

For instance, in the design of novel chalcone-thiazole hybrids as 5-lipoxygenase inhibitors, a hybrid pharmacophore approach was employed. nih.gov This involved combining the key features of chalcones and thiazoles to create new molecules with enhanced inhibitory activity. nih.gov The resulting pharmacophore model guided the synthesis of compounds that were significantly more potent than the initial leads. nih.gov

Similarly, in the discovery of thiazole-based inhibitors of the main protease of SARS-CoV-2, molecular modeling studies, including the generation of pharmacophore models, were used to understand the binding interactions of the designed compounds. researchgate.net These models revealed the importance of specific interactions, such as hydrogen bonds and arene-arene interactions, between the thiazole moiety and the enzyme's active site. researchgate.net

A general pharmacophore model for 2-acetamido-thiazole derivatives can be conceptualized based on the available literature. Key features would likely include:

A hydrophobic feature corresponding to the tert-butyl group. The presence of a 4-tert-butyl group on the thiazole ring has been shown to be beneficial for antagonist activity in certain contexts. nih.gov

A hydrogen bond acceptor feature from the carbonyl oxygen of the acetamide group.

A hydrogen bond donor feature from the amide nitrogen.

The thiazole ring itself can participate in aromatic or hydrophobic interactions.

The following table outlines the key pharmacophoric features generally considered for the rational design of this compound derivatives.

Pharmacophoric Feature Corresponding Structural Element Potential Interaction
Hydrophobic Grouptert-Butyl group at position 4 of the thiazole ringVan der Waals interactions with a hydrophobic pocket in the target protein
Hydrogen Bond AcceptorCarbonyl oxygen of the acetamide linkerFormation of a hydrogen bond with a donor group on the target
Hydrogen Bond DonorAmide nitrogen of the acetamide linkerFormation of a hydrogen bond with an acceptor group on the target
Aromatic/Heterocyclic RingThiazole ringπ-π stacking or other non-covalent interactions

The application of such pharmacophore models allows for the virtual screening of large compound libraries to identify new molecules that fit the model and are therefore likely to be active. nih.govdovepress.com Furthermore, these models provide a framework for the de novo design of novel derivatives with optimized binding characteristics. By understanding the key pharmacophoric features of the this compound scaffold, medicinal chemists can more effectively design next-generation compounds with improved therapeutic potential.

Preclinical Biological Activity Spectrum and Pharmacological Evaluation

Investigation of Anti-Cancer Activity

Extensive literature searches did not yield specific data on the anti-cancer activity of the chemical compound N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide. While the broader class of thiazole-containing compounds has been a subject of interest in oncology research, with various derivatives showing cytotoxic and antiproliferative effects, specific studies on this particular molecule are not publicly available.

In Vitro Cytotoxicity and Antiproliferative Assays across Diverse Cancer Cell Lines

There is no publicly available scientific literature detailing the in vitro cytotoxicity or antiproliferative activity of this compound against any cancer cell lines. Consequently, no data tables of its efficacy can be provided.

Assessment of In Vivo Efficacy in Preclinical Xenograft Models

No published studies were found that assess the in vivo efficacy of this compound in preclinical xenograft models. Therefore, there are no research findings or data to report in this area.

Anti-Inflammatory Potential

There is a lack of specific research on the anti-inflammatory potential of this compound. While other thiazole (B1198619) derivatives have been investigated for their anti-inflammatory properties, no such studies have been reported for this specific compound.

Antimicrobial Activity Evaluation

No dedicated studies on the antimicrobial activity of this compound could be identified in the available scientific literature.

Antibacterial Efficacy Assessment

There are no specific data available from studies that have assessed the antibacterial efficacy of this compound against any bacterial strains.

Antifungal Activity against Fungal Pathogens

No research findings have been published regarding the antifungal activity of this compound against any fungal pathogens.

Antitubercular Activity Studies

Tuberculosis remains a significant global health challenge, necessitating the discovery of novel therapeutic agents. The unique structural motifs of thiazole-containing compounds have prompted their evaluation against Mycobacterium tuberculosis.

Despite the interest in thiazole derivatives as potential antitubercular agents, a comprehensive review of the scientific literature reveals no specific studies detailing the evaluation of this compound for its inhibitory activity against Mycobacterium tuberculosis. While related structures, such as imidazo[2,1-b]thiazole (B1210989) derivatives, have been investigated for this purpose, direct data for the specified compound is not publicly available.

Enzyme Inhibition Profiles

The ability of a compound to selectively inhibit specific enzymes is a cornerstone of modern pharmacology. This section explores the inhibitory profile of this compound against several key enzyme targets.

Enzyme inhibition assays are fundamental to understanding a compound's mechanism of action and therapeutic potential.

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes. Their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. While numerous studies have explored thiazole-containing sulfonamides and other derivatives as carbonic anhydrase inhibitors, there is no published data specifically characterizing the inhibitory activity of this compound against any CA isoforms.

Acetylcholinesterase (AChE): As a key enzyme in the cholinergic nervous system, acetylcholinesterase is a major target in the management of Alzheimer's disease. Thiazole and thiadiazole derivatives have been investigated as potential AChE inhibitors. However, specific inhibitory data for this compound against acetylcholinesterase has not been reported in the available scientific literature.

Vascular Adhesion Protein-1 (VAP-1): VAP-1, a semicarbazide-sensitive amine oxidase, is implicated in inflammatory processes and is a target for conditions like diabetic macular edema and non-alcoholic fatty liver disease. Research has been conducted on thiazole derivatives as VAP-1 inhibitors. For instance, the related compound N-(4-(2-(4-((amino(imino)methyl)amino)phenyl)ethyl)-1,3-thiazol-2-yl)acetamide has been studied in this context. However, no specific VAP-1 inhibition data for this compound is currently available.

Kinases: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Thiazole-containing compounds have been explored as kinase inhibitors, including those targeting BCR-ABL1 and FMS-like tyrosine kinase-3 (FLT3). For example, N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220) is a potent FLT3 inhibitor. Despite the interest in this chemical space, there are no specific studies reporting the kinase inhibitory profile of this compound.

A summary of the enzyme inhibition screening data for this compound is presented in the table below.

Enzyme TargetThis compound Inhibition Data
Carbonic AnhydraseNo data available
AcetylcholinesteraseNo data available
Vascular Adhesion Protein-1No data available
KinasesNo data available

Selectivity is a crucial attribute of a drug candidate, as it minimizes off-target effects. A selectivity profile is typically established by testing a compound against a panel of related enzymes. Given the absence of primary enzyme inhibition data for this compound, no selectivity profiling studies have been reported.

Detailed Mechanism of Action Moa Investigations

Identification and Validation of Molecular and Cellular Targets

There are no published studies that have identified or validated specific molecular or cellular targets for N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide. Research has been conducted on other thiazole-containing compounds, which have shown a range of biological activities, but these findings cannot be directly attributed to this compound. ijcce.ac.ir

Characterization of Induced Cellular Processes (e.g., Apoptosis, Autophagy)

There is no available research that characterizes the induction of cellular processes such as apoptosis, autophagy, or others by this compound. Studies on some related 1,3,4-thiadiazole (B1197879) derivatives have shown apoptosis-inducing capabilities via the caspase pathway in cancer cell lines, but similar investigations for this compound have not been reported. nih.gov

Quantitative Receptor Binding and Functional Assays

No data from quantitative receptor binding assays or functional assays for this compound are available in the public domain. Such studies are essential for determining the affinity and efficacy of a compound at a specific receptor, and this information is currently lacking.

Analysis of Phosphorylation Cascades and Proteolytic Events

There are no documented analyses of the effects of this compound on phosphorylation cascades or proteolytic events. Understanding these downstream effects is crucial for a complete picture of a compound's mechanism of action, but this area remains unexplored for this specific molecule.

Data Tables

Due to the absence of specific research findings for this compound in the scientific literature, no data tables can be generated.

Computational Chemistry and in Silico Drug Discovery Approaches

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide, this would involve simulating its interaction with the binding site of a specific biological target, such as an enzyme or a receptor.

Through molecular docking simulations, it is possible to predict the most likely binding poses of this compound within a protein's active site. The simulation calculates the binding affinity, often expressed as a docking score, which provides an estimate of the strength of the interaction. Furthermore, these simulations generate a detailed "interaction fingerprint," which delineates the specific types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, the acetamide (B32628) group could potentially act as a hydrogen bond donor or acceptor, while the tert-butyl group is likely to engage in hydrophobic interactions.

Table 1: Potential Molecular Interactions of this compound in a Hypothetical Receptor Binding Site

Functional Group Potential Interaction Type
Thiazole (B1198619) Ring π-π stacking, Hydrogen bonding
Acetamide Group Hydrogen bonding (donor and acceptor)

Molecular docking is an invaluable tool for the rational design and prioritization of novel synthetic analogs of this compound. By systematically modifying the parent structure in silico—for example, by altering the substituents on the thiazole ring or replacing the tert-butyl group with other moieties—a virtual library of related compounds can be created. Each of these analogs can then be docked into the target receptor's binding site to predict their binding affinities. This computational screening process allows for the prioritization of a smaller, more promising set of new compounds for chemical synthesis and subsequent biological testing, thereby saving significant time and resources.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide deep insights into the intrinsic properties of this compound, such as its geometry, electronic distribution, and chemical reactivity.

A fundamental application of DFT is the optimization of the molecular geometry of this compound to determine its most stable three-dimensional structure. This involves finding the arrangement of atoms that corresponds to the lowest energy state. Conformational analysis, a key component of this process, systematically explores the different spatial arrangements of the atoms that can be achieved through rotation about single bonds. This analysis is crucial for identifying the lowest energy conformer, which is often the most biologically relevant structure.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 2: Theoretical Electronic Properties of this compound from DFT Calculations

Parameter Description
HOMO Energy Energy of the Highest Occupied Molecular Orbital
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This includes the characterization of transition states, which are the high-energy intermediates that must be formed for a reaction to proceed. Understanding the reaction mechanism and the energetics of the transition states can provide valuable information for optimizing synthetic routes and understanding the molecule's metabolic fate.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations provide valuable insights into the dynamic interactions between a ligand, such as this compound, and its biological target, typically a protein. This method allows for the observation of conformational changes, binding stability, and the intricate network of interactions that are not apparent from static models like those produced by molecular docking. nih.govresearchgate.net

The process of an MD simulation involves creating a virtual system that includes the protein-ligand complex solvated in a box of water molecules and ions to mimic physiological conditions. The interactions between all atoms in the system are described by a force field, which is a set of mathematical functions and parameters that approximate the potential energy of the system. By solving Newton's equations of motion for every atom, the trajectory of the system can be simulated over a period of time, typically nanoseconds to microseconds. nih.govplos.org

For this compound, MD simulations could be employed to investigate its binding stability within the active site of a putative protein target. Key analyses performed on the simulation trajectory would include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand backbone atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue of the protein to identify regions of flexibility and rigidity. This can reveal which parts of the protein are most affected by the binding of the ligand.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and the protein throughout the simulation, providing a detailed picture of the key interactions that stabilize the complex.

Binding Free Energy Calculations: Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand to the protein, providing a quantitative measure of binding affinity.

While specific MD simulation data for this compound is not publicly available, the table below illustrates the kind of data that would be generated from such a study on a hypothetical protein target.

ParameterValueInterpretation
Average RMSD of Protein Backbone1.5 ÅIndicates a stable protein structure throughout the simulation.
Average RMSD of Ligand0.8 ÅSuggests the ligand remains stably bound in the active site.
Key Hydrogen Bonds Occupancy> 80% with residues Asp123, Gln78Highlights crucial and persistent interactions for binding.
MM/GBSA Binding Free Energy-45.5 kcal/molPredicts a strong binding affinity of the ligand for the protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or "descriptors," that are critical for a compound's activity, QSAR models can be used to predict the activity of novel, untested compounds and to guide the design of more potent molecules. imist.maresearchgate.net

The development of a QSAR model for a series of compounds including this compound would involve several key steps:

Data Set Collection: A dataset of structurally related compounds with their experimentally determined biological activities (e.g., IC50 values) against a specific biological target is required.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset is calculated. These descriptors can be classified into several categories:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Geometrical properties, surface area, volume, etc.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), molar refractivity, etc.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

A hypothetical QSAR study on a series of thiazole derivatives could reveal that descriptors such as lipophilicity (LogP), the energy of the Highest Occupied Molecular Orbital (HOMO), and specific steric parameters are crucial for their biological activity. The resulting QSAR equation might look something like this (for an MLR model):

pIC50 = c0 + c1LogP + c2HOMO + c3*Steric_Descriptor

Where pIC50 is the negative logarithm of the IC50 value, and c0, c1, c2, and c3 are the regression coefficients.

The following table provides an example of a dataset that could be used for a QSAR study of thiazole derivatives.

CompoundpIC50LogPHOMO (eV)Molecular Weight (g/mol)
This compound-2.5-6.8212.31
Derivative 16.22.1-7.1198.28
Derivative 27.53.0-6.5226.34
Derivative 35.81.8-7.3184.25

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In the early stages of drug discovery, it is crucial to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound to assess its potential as a drug candidate. In silico ADME prediction models offer a rapid and cost-effective way to screen large numbers of compounds and prioritize those with favorable pharmacokinetic profiles. nih.govnih.gov These computational tools use a variety of algorithms and models to predict key ADME parameters based on the chemical structure of a molecule. acs.org

Computational Models for Metabolic Stability Prediction (e.g., Cytochrome P450 Isoform Specificity)

Metabolic stability is a critical parameter that determines the half-life and bioavailability of a drug. The major family of enzymes responsible for drug metabolism is the Cytochrome P450 (CYP) superfamily. nih.gov Computational models can predict the likelihood of a compound being metabolized by specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). These models are often based on machine learning algorithms trained on large datasets of known CYP substrates and non-substrates.

For thiazole-containing drugs, it is known that they can undergo biotransformation catalyzed by CYPs, potentially leading to the formation of reactive metabolites. nih.gov Quantum chemical studies have been used to explore the mechanisms of thiazole metabolism, including epoxidation and S-oxidation. nih.gov Predicting the specific CYP isoforms involved in the metabolism of this compound would be crucial for anticipating potential drug-drug interactions.

The following table illustrates the type of output that would be generated by in silico CYP metabolism prediction tools.

CYP IsoformSubstrate ProbabilityInhibitor Probability
CYP1A2LowLow
CYP2C9HighModerate
CYP2C19LowLow
CYP2D6ModerateLow
CYP3A4HighModerate

Predictive Algorithms for Drug-Likeness and Bioavailability

Predictive algorithms for drug-likeness and bioavailability are essential for filtering out compounds that are unlikely to become successful oral drugs. These algorithms are often based on a set of rules derived from the analysis of the structural properties of known drugs.

One of the most well-known sets of rules is Lipinski's Rule of Five , which states that an orally active drug generally has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (LogP) not greater than 5.

Other important parameters for predicting bioavailability include:

Topological Polar Surface Area (TPSA): A measure of the surface area of a molecule that is polar. It is a good predictor of intestinal absorption and blood-brain barrier penetration.

Number of Rotatable Bonds: A measure of molecular flexibility. A lower number of rotatable bonds is generally associated with better oral bioavailability.

Gastrointestinal (GI) Absorption: Predicted as high or low based on a combination of physicochemical properties.

Blood-Brain Barrier (BBB) Permeability: Predicts whether a compound is likely to cross the BBB and enter the central nervous system.

The table below shows a hypothetical in silico ADME profile for this compound, as would be generated by predictive software.

PropertyPredicted ValueFavorable Range
Molecular Weight212.31< 500
LogP2.5< 5
Hydrogen Bond Donors1≤ 5
Hydrogen Bond Acceptors3≤ 10
TPSA58.2 Ų< 140 Ų
Number of Rotatable Bonds2≤ 10
GI AbsorptionHigh-
BBB PermeabilityYes-
Bioavailability Score0.55-

Preclinical Metabolism and Pharmacokinetic Pk Characterization

In Vitro Metabolic Stability Assessment

The initial evaluation of a compound's metabolic fate typically begins with in vitro assays to predict its in vivo clearance and bioavailability.

Microsomal Stability Studies in Liver Homogenates

Microsomal stability assays are a primary tool for assessing the susceptibility of a compound to Phase I metabolic reactions. nih.gov These studies involve incubating the test compound with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes. utsouthwestern.edu The stability of N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide would be evaluated in liver microsomes from various species, including rats, dogs, monkeys, and humans, to understand species differences in metabolism. nih.gov

The presence of the tert-butyl group is a significant structural feature. Compounds with a tert-butyl moiety are often susceptible to metabolism, which can lead to high clearance and short half-lives. nih.gov The primary metabolic route is frequently the oxidation of the tert-butyl group. nih.gov Therefore, this compound would be expected to exhibit moderate to high clearance in these assays. The rate of disappearance of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). utsouthwestern.edu From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Illustrative Data: In Vitro Microsomal Stability of this compound

SpeciesIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human2527.7
Monkey1838.5
Dog3519.8
Rat1257.8
Mouse886.6
Note: This table contains hypothetical data for illustrative purposes.

Identification of Contributing Metabolic Enzymes (e.g., Cytochrome P450, Aldehyde Oxidase)

To identify the specific enzymes responsible for the metabolism of this compound, further in vitro studies are conducted.

Cytochrome P450 (CYP450) Enzymes: The CYP450 superfamily is the most significant group of enzymes involved in the oxidative metabolism of drugs. nih.gov To determine which CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are involved, experiments using a panel of recombinant human CYP enzymes or chemical inhibitors specific to certain CYPs would be performed. nih.gov Given the structure, oxidation of the tert-butyl group and potentially the thiazole (B1198619) ring are likely CYP-mediated reactions. nih.gov

Aldehyde Oxidase (AO): Aldehyde oxidase is a cytosolic enzyme that can metabolize nitrogen-containing heterocyclic rings. nih.gov Depending on the specific electronic properties of the thiazole ring in this compound, AO could potentially play a role in its metabolism. nih.gov Studies using human liver cytosol with and without specific AO inhibitors (e.g., hydralazine) would clarify the contribution of this enzyme. nih.gov

Metabolite Identification and Structural Characterization using Advanced Mass Spectrometry Techniques (e.g., LC-QTOF-MS)

Identifying the metabolites of this compound is crucial for understanding its clearance pathways. This is typically achieved by incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture using high-resolution mass spectrometry, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). researchgate.netscripps.edu

The expected major metabolites would likely result from the oxidation of the tert-butyl group, a known metabolically labile site. nih.gov This would lead to the formation of a primary alcohol metabolite. Other potential metabolic transformations could include hydroxylation on the thiazole ring or N-deacetylation.

Illustrative Data: Potential Metabolites of this compound

Metabolite IDProposed StructureMetabolic Reaction
M1Hydroxylation of tert-butyl groupOxidation
M2Carboxylic acid from M1Oxidation
M3N-deacetylationHydrolysis
M4Thiazole ring hydroxylationOxidation
M5Glucuronide of M1Phase II Conjugation
Note: This table contains hypothetical data for illustrative purposes.

Factors Influencing Preclinical Pharmacokinetic Profiles

Several factors would be expected to influence the preclinical pharmacokinetic profile of this compound:

Metabolic Stability: As discussed, the susceptibility of the tert-butyl group to oxidation is a primary factor. High metabolic clearance would likely lead to low oral bioavailability due to a significant first-pass effect in the liver and/or gut wall. nih.gov

Physicochemical Properties: The compound's solubility and permeability will affect its absorption from the gastrointestinal tract. Poor solubility can limit absorption and, consequently, oral bioavailability.

Plasma Protein Binding: The extent to which the compound binds to plasma proteins such as albumin will influence its distribution and clearance. Only the unbound fraction of the drug is available to be metabolized or to exert a pharmacological effect.

Transporter Interactions: The compound could be a substrate for uptake or efflux transporters in the liver and intestine (e.g., P-glycoprotein), which would impact its absorption, distribution, and elimination.

In Vivo Pharmacokinetic Studies in Relevant Animal Models

To understand the in vivo behavior of this compound, pharmacokinetic studies in relevant animal models such as rats, mice, and dogs are essential. Following administration of the compound (typically via intravenous and oral routes), blood samples are collected at various time points and the concentration of the parent compound and its major metabolites are measured using LC-MS/MS.

These studies provide key pharmacokinetic parameters, including:

Clearance (CL): The rate at which the drug is removed from the body.

Volume of Distribution (Vd): The extent to which the drug distributes into tissues.

Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.

Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.

Given the expected high metabolic clearance from in vitro data, the in vivo studies for a compound like this compound would likely show a short half-life and low to moderate oral bioavailability. nih.gov

Illustrative Data: In Vivo Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg)210
Cmax (ng/mL)850450
Tmax (h)0.10.5
AUC (ng*h/mL)12001800
t½ (h)1.51.8
CL (mL/min/kg)27.8-
Vd (L/kg)3.5-
F (%)-30
Note: This table contains hypothetical data for illustrative purposes.

Advanced Research Methodologies and Prospective Directions

Integration of Orthogonal Assays for Robust Bioactivity Validation (e.g., Surface Plasmon Resonance vs. Cell-Based Functional Assays)

The 2-aminothiazole (B372263) scaffold, while present in several clinically approved drugs, is also recognized as a potential source of pan-assay interference compounds (PAINS) and frequent hitters in high-throughput screens. researchgate.netacs.org This promiscuity necessitates a stringent validation process using orthogonal assays—methods that rely on different physical principles—to confirm genuine biological activity and rule out experimental artifacts. The integration of biophysical techniques with cell-based functional assays provides a comprehensive approach to validating the bioactivity of N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide.

A primary biophysical method for characterizing the direct interaction between a small molecule and its protein target is Surface Plasmon Resonance (SPR). nih.govresearchgate.net SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to which a target protein is immobilized. reichertspr.com By flowing this compound over the chip, one can obtain real-time data on the kinetics of the interaction, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. mdpi.com This technique is invaluable for confirming direct binding and providing a detailed kinetic profile of the interaction. nih.gov

ParameterValueDescription
Association Rate (ka) 2.5 x 10⁵ M⁻¹s⁻¹The rate at which this compound binds to its target protein.
Dissociation Rate (kd) 5.0 x 10⁻³ s⁻¹The rate at which the compound-protein complex dissociates.
Equilibrium Dissociation Constant (KD) 20 nMA measure of the affinity of the compound for its target; lower values indicate higher affinity.

This interactive table presents hypothetical kinetic data for the interaction of this compound with a putative target protein as determined by Surface Plasmon Resonance (SPR). Such data is critical for the initial validation of a direct binding interaction.

Application of Multivariate Statistical Analysis for Complex Biological Data Sets

The biological evaluation of a compound like this compound often generates large and complex datasets, particularly in preclinical studies. kolaido.com These can include results from high-content screening, gene expression profiling, or multi-panel cell line testing. Multivariate statistical analysis provides powerful tools to discern meaningful patterns and relationships within this data that might be obscured by univariate methods. nih.govplos.org

Techniques such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are particularly useful. mdpi.com For example, if this compound is tested against a panel of 60 cancer cell lines, PCA can be used to reduce the dimensionality of the data and identify the principal sources of variation in cellular response. nih.gov This can help in clustering cell lines based on their sensitivity to the compound, which may, in turn, correlate with specific genetic mutations or expression profiles, offering clues to the compound's mechanism of action or biomarkers of response.

Cell LineGI₅₀ (µM)Apoptosis (%)Cell Cycle Arrest (Phase)
MCF-7 (Breast)5.235G2/M
HL-60 (Leukemia)1.862G1
A549 (Lung)8.921G2/M
HCT-116 (Colon)4.541G1

This interactive table displays hypothetical data from a multi-parameter cell-based assay for this compound. Multivariate statistical methods can be applied to such datasets to identify correlations between different cellular responses across various cancer cell lines.

Iterative Refinement of Lead Compounds Based on Synergistic Computational and Experimental Feedback

The development of a lead compound is rarely a linear process; it involves iterative cycles of design, synthesis, and testing. scienceopen.com For this compound, this process would involve a synergistic interplay between computational modeling and experimental validation to systematically improve its potency, selectivity, and drug-like properties. ethz.ch

The cycle begins with the existing structure of this compound. Computational chemists can use molecular docking to predict its binding mode in the active site of a target protein. researchgate.net This model can then be used to suggest modifications to the structure that might enhance binding affinity, for example, by forming additional hydrogen bonds or hydrophobic interactions. nih.gov Based on these computational predictions, medicinal chemists synthesize a small, focused library of analogues.

DerivativeModificationIC₅₀ (nM)Solubility (µg/mL)
Parent Compound N/A25015
Derivative 1 Addition of a hydroxyl group15045
Derivative 2 Replacement of tert-butyl with a cyclopropyl (B3062369) group8030
Derivative 3 Combination of modifications from 1 and 22555

This interactive table illustrates a hypothetical iterative refinement process for this compound. Each derivative represents a cycle of computational design and experimental testing aimed at improving key drug-like properties.

Potential for High-Throughput Screening (HTS) in the Identification of Novel Modulators

High-Throughput Screening (HTS) is a powerful technology in drug discovery that allows for the rapid testing of large libraries of compounds to identify initial "hits" with a desired biological activity. nih.gov While this compound itself might have been identified through such a screen, HTS can also be employed in subsequent stages of its development.

For instance, if the specific molecular target of this compound is identified, an HTS campaign can be designed to screen for other chemical scaffolds that modulate the same target. nih.gov This can lead to the discovery of structurally diverse compounds with potentially different mechanisms of action (e.g., allosteric inhibitors) or improved properties. nih.gov

Conversely, HTS can be used in a phenotypic screen to identify compounds that act synergistically with this compound. This could be particularly valuable in therapeutic areas like oncology, where combination therapies are common. It is important to note that hits from HTS campaigns, especially those involving 2-aminothiazole scaffolds, require rigorous follow-up with orthogonal assays to eliminate false positives. researchgate.net

ParameterValue
Total Compounds Screened 500,000
Primary Hit Rate 0.5%
Confirmed Hits (Post-Orthogonal Assay) 50
Lead Compounds Selected 3

This interactive table provides a summary of a hypothetical High-Throughput Screening (HTS) campaign to identify novel modulators of a target related to this compound. The data highlights the typical funneling process from a large number of screened compounds to a few promising leads.

Future Trajectories for Therapeutic Applications of this compound and its Derivatives

The 2-aminothiazole core is a versatile scaffold found in drugs with a wide range of therapeutic applications. researchgate.net This suggests several potential future trajectories for the development of this compound and its derivatives. The specific therapeutic area will ultimately be guided by the biological activity uncovered during its evaluation.

Given the prevalence of thiazole (B1198619) derivatives as kinase inhibitors, a primary avenue of investigation would be in oncology. nih.gov Many 2-aminothiazole-based compounds have shown potent anti-proliferative activity against various cancer cell lines. mdpi.comnih.govnih.gov Further studies could explore its efficacy against specific kinases known to be dysregulated in cancer.

Another promising area is in the treatment of infectious diseases. Thiazole derivatives have been investigated for their antibacterial and antifungal properties. acs.orgnih.gov The development of new antimicrobial agents is a critical global health priority, and this compound could serve as a starting point for novel antibiotics.

Additionally, the anti-inflammatory properties of some thiazole-containing compounds suggest potential applications in autoimmune diseases and other inflammatory conditions. researchgate.net The structural similarity to compounds targeting adenosine (B11128) receptors also points towards potential applications in neuropathic pain or other neurological disorders. nih.govpnas.org The ultimate therapeutic path for this compound will be determined by comprehensive preclinical testing, including in vivo efficacy studies in relevant disease models.

Potential Therapeutic AreaRationale Based on Thiazole Derivatives
Oncology Many thiazole derivatives act as potent kinase inhibitors and show anti-proliferative activity. nih.gov
Infectious Diseases The thiazole scaffold is present in compounds with demonstrated antibacterial and antifungal effects. acs.orgnih.gov
Inflammatory Diseases Certain thiazole-containing molecules exhibit anti-inflammatory properties. researchgate.net
Neurological Disorders Structural analogues have shown activity as adenosine receptor modulators. nih.govpnas.org

This interactive table summarizes the potential therapeutic applications for this compound and its derivatives, based on the known biological activities of the broader 2-aminothiazole chemical class.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : A typical synthesis involves condensation of α-halo ketones with thioamides under acidic conditions to form the thiazole core, followed by acetylation with acetic anhydride in the presence of a base (e.g., pyridine) . For the tert-butyl substituent, cyclopropanation via Simmons-Smith reagents or diazomethane may be adapted. Optimization strategies include using continuous flow reactors for precise control of reaction parameters and green chemistry principles to reduce solvent waste .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodology :

  • Structural Confirmation : Use 1^1H/13^{13}C NMR to verify the thiazole ring and tert-butyl group, IR spectroscopy for carbonyl (C=O) stretching (~1650–1750 cm1^{-1}), and high-resolution mass spectrometry for molecular weight validation .
  • Physicochemical Properties : Calculate topological polar surface area (TPSA) and logP using software like Molinspiration. Experimental determination of hydrogen bond donors/acceptors can align with computational predictions (e.g., 1 donor, 6 acceptors as in similar thiazoles) .

Q. What analytical techniques are critical for purity assessment and stability studies?

  • Methodology :

  • Purity : HPLC with UV detection (λ ~254 nm) and GC-MS for volatile impurities.
  • Stability : Accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C) followed by LC-MS to identify decomposition products .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) in this compound be resolved?

  • Methodology : Use SHELX software (SHELXD for structure solution and SHELXL for refinement) to address twinning or high thermal motion. For disordered tert-butyl groups, apply restraints to atomic displacement parameters (ADPs) and validate geometry using CIF checkers like PLATON .

Q. How do structural modifications (e.g., tert-butyl vs. methyl groups) impact biological activity in thiazole acetamides?

  • Methodology :

  • Comparative Studies : Synthesize analogs (e.g., N-(4-methyl-1,3-thiazol-2-yl)acetamide) and evaluate antibacterial activity via minimum inhibitory concentration (MIC) assays.
  • Mechanistic Insight : Use molecular docking to assess steric effects of the tert-butyl group on target binding (e.g., bacterial ribosomes or COX enzymes) .

Q. How can contradictions in reported IC50_{50} values for thiazole acetamides be reconciled?

  • Methodology :

  • Standardized Assays : Re-evaluate activity using isogenic cell lines (e.g., COX-1/COX-2 overexpressing) under controlled conditions.
  • Data Normalization : Account for variables like solvent (DMSO concentration) and cell viability controls. Cross-validate with in vivo models (e.g., murine inflammation assays) .

Q. What computational approaches predict the interaction of this compound with enzymes like COX-2 or 15-LOX?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger to model binding poses, prioritizing hydrophobic interactions with the tert-butyl group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen bond dynamics with catalytic residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.